molecular formula C5H7NO4 B1266071 Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- CAS No. 6737-24-2

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Cat. No.: B1266071
CAS No.: 6737-24-2
M. Wt: 145.11 g/mol
InChI Key: NEYTXADIGVEHQD-UHFFFAOYSA-N
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Description

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70748-29-7
Record name Poly(acrylamidoglycolic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70748-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00863935
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6737-24-2
Record name 2-Acrylamidoglycolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6737-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-2-((1-oxo-2-propen-1-yl)amino)-
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Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy[(1-oxoallyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
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Mechanism of Action

Acrylamidoglycolic acid, also known as Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- or 2-Acrylamidoglycolic acid, is a compound with a wide range of applications, particularly in the field of polymer science . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used in the synthesis of ph-responsive, semi-interpenetrating polymer hydrogels . These hydrogels have applications in controlled drug release and antimicrobial activity .

Mode of Action

Acrylamidoglycolic acid interacts with its targets through the process of polymerization . It is used in the synthesis of polymers via free radical polymerization . The resulting polymers exhibit pH-responsive behavior, which is crucial for their application in drug delivery systems .

Biochemical Pathways

The biochemical pathways affected by Acrylamidoglycolic acid are primarily related to its role in the synthesis of polymers . The polymers synthesized using Acrylamidoglycolic acid can respond to changes in pH, which can affect various biochemical pathways related to drug delivery and antimicrobial activity .

Pharmacokinetics

The polymers synthesized using acrylamidoglycolic acid are known to exhibit controlled drug release behavior , which suggests that the compound may have significant implications for drug bioavailability.

Result of Action

The molecular and cellular effects of Acrylamidoglycolic acid’s action are primarily observed in its role in the synthesis of pH-responsive polymers . These polymers can encapsulate drugs and release them in a controlled manner in response to changes in pH . Additionally, these polymers exhibit antimicrobial activity, suggesting that Acrylamidoglycolic acid may have a role in combating multi-drug-resistant bacteria .

Action Environment

The action of Acrylamidoglycolic acid is influenced by environmental factors such as pH . The polymers synthesized using Acrylamidoglycolic acid are pH-responsive, meaning their behavior changes in response to the acidity or alkalinity of their environment . This property is crucial for their application in drug delivery systems, where the release of the encapsulated drug needs to be controlled based on the pH of the target site .

Biological Activity

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a compound with notable biological activities, particularly in antimicrobial applications. This article explores its biological activity, chemical properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₇NO₄
  • Molecular Weight : Approximately 145.11 g/mol
  • Functional Groups : Hydroxyl (-OH), amino (-NH₂), carbonyl (C=O)

The structural features of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- allow it to participate in various biochemical interactions. Its hydroxyl and amino groups enhance its reactivity with biological macromolecules, potentially influencing enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting its potential use in pharmaceutical applications:

  • Targeted Bacteria : Studies have highlighted antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for wound healing and infection control .

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes. This interaction can lead to increased permeability of the bacterial cell wall, ultimately resulting in cell death.

Synthesis Methods

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- can be synthesized through various methods:

  • Free Radical Polymerization : This method utilizes bis[2-(methacryloyloxy)ethyl] phosphate as a crosslinker and potassium persulfate as an initiator to create hydrogels that incorporate the compound.
  • Chemical Reactions : The compound can be derived from simpler precursors through reactions that introduce the necessary functional groups while maintaining stability.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- against E. coli and S. aureus. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of bacterial growth .

Study 2: Interaction with Biological Macromolecules

Research has shown that this compound interacts with proteins and nucleic acids, influencing their activity. These interactions suggest potential roles in drug delivery systems or as biochemical probes for studying cellular processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Acetic AcidContains a carboxylic acid groupSimple structure; widely used
2-Hydroxypropanoic AcidHydroxyl group on propanoic acidCommonly known as lactic acid
2-Aminoacetic AcidContains an amino group on acetic acidKnown as glycine; important amino acid
3-Hydroxybutanoic AcidHydroxyl group on butanoic acidPlays a role in metabolism

The uniqueness of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- lies in its specific combination of functional groups that allow for diverse chemical reactivity and potential biological applications not found in simpler analogs like acetic or lactic acids .

Scientific Research Applications

Pharmaceutical Applications

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has been studied for its antimicrobial properties. Compounds with similar structures have demonstrated antibacterial activity, indicating potential for use in developing new antimicrobial agents.

Case Studies:

  • Antimicrobial Activity : Research indicates that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for wound dressings and topical antiseptics.

Summary of Findings:

  • Mechanism of Action : The compound interacts with bacterial membranes, disrupting their integrity and leading to cell death.
  • Research Outcome : Its effectiveness as an antimicrobial agent suggests potential for incorporation into pharmaceutical formulations aimed at infection control.

Biomedical Engineering Applications

In the field of biomedical engineering, acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is utilized in the synthesis of hydrogels that can serve as drug delivery systems.

Case Studies:

  • Hydrogel Development : Studies have shown that hydrogels synthesized from this compound exhibit controlled drug release properties, making them ideal for sustained medication delivery .

Summary of Findings:

  • Biocompatibility : The hydrogels are biocompatible and can be engineered to respond to environmental stimuli (e.g., pH changes), enhancing their functionality in medical applications.
  • Applications in Tissue Engineering : These hydrogels can be used to support cell growth and tissue regeneration.

Polymer Chemistry Applications

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- plays a crucial role in the development of polymers with specific properties.

Case Studies:

  • Polymer Synthesis : The compound is involved in creating pH-responsive semi-interpenetrating polymer networks that can be applied in various industrial processes.

Summary of Findings:

  • Controlled Release Mechanisms : Polymers synthesized from this compound exhibit controlled release behavior, which is beneficial for applications requiring precise dosage over time.

Chemical Reactions Analysis

Amidation Reactions

The compound's amino group (-NH₂) reacts with carboxylic acids to form amides, potentially leading to polymeric structures. This reaction is driven by the nucleophilic attack of the amino group on the carbonyl carbon of carboxylic acids, followed by dehydration. Such transformations are critical in drug delivery systems and polymer synthesis.

Condensation Reactions

The hydroxyl (-OH) and amino groups enable condensation with aldehydes or ketones, forming imines or β-lactams. These reactions are facilitated under acidic conditions and are relevant in peptide synthesis and material science.

Nucleophilic Conjugate Additions

The propenyl side chain (C=CH₂) undergoes 1,4-conjugate additions with nucleophiles (e.g., thiols, amines) under catalytic conditions. For example, tertiary amines like DBU catalyze additions to activated alkynes, achieving high conversions (e.g., 100% with TBD catalyst at 0.1 mol% loading) .

CatalystLoading (mol%)Time (min)Conversion (%)E/Z Ratio
DBU11010034/66
TBD0.11010010/90
NEt₃10608597/3

Amidation Pathway

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack of the amino group on the carboxylic acid carbonyl.

  • Dehydration to form the amide bond.

This pathway is influenced by steric hindrance and solvent polarity.

Conjugate Addition Pathway

Catalysts like DBU activate the Michael acceptor (alkyne) by deprotonating nucleophiles (e.g., thiols), forming intermediate allene enolates. These intermediates facilitate regioselective addition, with E/Z ratios depending on catalyst basicity .

Functional Group Interactions

FT-IR spectroscopy reveals:

  • O-H stretching (3283.33 cm⁻¹): Indicates hydroxyl groups.

  • C=O stretching (1720 cm⁻¹): Confirms carbonyl presence.

  • N-H bending (1598.62 cm⁻¹): Suggests primary amine interactions .

Biochemical Implications

The compound exhibits antibacterial activity against E. coli and S. aureus, likely due to its ability to disrupt bacterial cell membranes via hydrogen bonding and electrostatic interactions .

Drug Development

Its structural similarity to glycine (2-aminoacetic acid) positions it as a lead molecule for enzyme inhibitors or antimicrobial agents. The compound's amide-forming capability allows for bioconjugation strategies .

Material Science

Amidation and condensation reactions enable the synthesis of biodegradable polymers (e.g., PAM/starch composites) with tailored mechanical properties.

Q & A

Q. How can the dissociation constants (pKa) of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- be experimentally determined?

To determine pKa values, use potentiometric titration combined with UV-Vis spectroscopy. Prepare buffered solutions across a pH range (e.g., 2–12) and monitor spectral shifts in the compound’s functional groups (e.g., carboxylic acid, amide). Data fitting with software like HYPERQUAD or SPECFIT can resolve overlapping equilibria . Validate results using computational methods (e.g., DFT calculations for predicted protonation sites).

Q. What synthetic routes are optimal for preparing acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-?

A two-step approach is common:

Acrylation : React hydroxylamine derivatives with acryloyl chloride under inert conditions (N₂ atmosphere) to form the (1-oxo-2-propenyl)amino moiety.

Carboxylic acid introduction : Use a protecting group strategy (e.g., tert-butyl esters) to prevent side reactions during coupling. Final deprotection with TFA yields the target compound. Optimize reaction solvents (e.g., DMF for solubility) and catalysts (e.g., DMAP for acylation) .

Q. How to characterize the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC-MS, focusing on hydrolysis of the amide or acryloyl groups.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of the acryloyl group in polymerization studies?

Discrepancies may arise from impurities (e.g., residual monomers or initiators) or varying reaction conditions. Design experiments to:

  • Control radical sources : Compare azobisisobutyronitrile (AIBN) vs. persulfate initiators.
  • Monitor kinetics : Use real-time FTIR or NMR to track conversion rates and side reactions (e.g., crosslinking).
  • Characterize polymer structure : Employ GPC for molecular weight distribution and MALDI-TOF for end-group analysis .

Q. What advanced spectroscopic techniques are suitable for elucidating the compound’s tautomeric forms?

  • Solid-state NMR : Distinguish keto-enol tautomers using ¹³C CP/MAS NMR, focusing on carbonyl and hydroxyl carbon shifts.
  • X-ray crystallography : Resolve crystal structures to confirm tautomeric preferences. For solution-state analysis, use variable-temperature ¹H-NMR in DMSO-d₆ to observe exchange broadening .

Q. How to design enzyme inhibition assays targeting the compound’s hydroxy and acryloyl groups?

  • Molecular docking : Screen against enzymes like hydrolases or transferases using AutoDock Vina. Prioritize binding pockets with conserved catalytic residues (e.g., serine in esterases).
  • In vitro assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis). Include controls with irreversible inhibitors (e.g., PMSF) to validate specificity .

Q. What methodologies assess the compound’s environmental impact in polymer applications?

  • Biodegradation studies : Use OECD 301B (CO₂ evolution test) with activated sludge. Track degradation intermediates via LC-HRMS.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Correlate results with LogP values (measured via shake-flask method) .

Data Analysis and Interpretation

Q. How to analyze conflicting solubility data in polar vs. nonpolar solvents?

  • Hansen solubility parameters : Calculate δD, δP, δH to predict solvent compatibility. Validate with experimental solubility measurements (e.g., gravimetric method in ethanol vs. hexane).
  • Molecular dynamics simulations : Model solvation shells to explain anomalous solubility in aprotic solvents .

Q. What statistical approaches are recommended for dose-response studies in biological assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates. Report confidence intervals for EC₅₀/IC₅₀ values .

Methodological Resources

  • Regulatory compliance : Refer to EPA’s Endocrine Disruptor Screening Program (EDSP) guidelines for ecotoxicity protocols .
  • Structural databases : Use PubChem (CID: [insert]) for validated spectral data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
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